N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methoxyphenyl group and a triazinyl-sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the chloro-methoxyphenyl intermediate: This step may involve the chlorination and methoxylation of a phenyl ring.
Synthesis of the triazinyl-sulfanyl intermediate:
Coupling reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the triazinyl-sulfanyl intermediate under specific reaction conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazine ring or the chloro group, potentially leading to dechlorination or ring reduction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced triazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The chloro-methoxyphenyl group and the triazinyl-sulfanyl moiety could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-acetamide: Lacks the triazinyl-sulfanyl moiety.
2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide: Lacks the chloro-methoxyphenyl group.
N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide: Similar structure but with variations in the triazine ring.
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This unique structure could make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c1-20-9-3-2-7(13)4-8(9)15-11(19)6-21-12-16-10(18)5-14-17-12/h2-5H,6H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQZCHQWQKAOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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